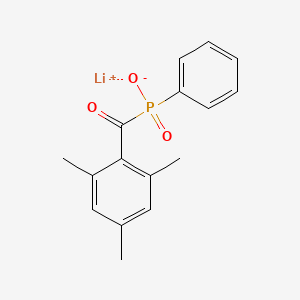

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

説明

特性

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LAP Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and biocompatible photoinitiator, particularly for the polymerization of hydrogels in biomedical applications.[1][2][3][4] Its superior water solubility, high initiation efficiency upon exposure to longer wavelength ultraviolet (UVA) and visible light, and excellent cytocompatibility compared to traditional photoinitiators like Irgacure 2959 make it an ideal choice for applications involving living cells, such as 3D bioprinting and tissue engineering.[3][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of LAP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Type I Photoinitiator

LAP is a Type I photoinitiator, meaning that upon absorption of light, the molecule itself undergoes cleavage to directly generate free radicals.[5][8] This process, known as photolysis, is a single-step radical generation pathway. The initiation of polymerization can be broken down into two primary stages:

-

Photoexcitation: The LAP molecule absorbs photons of a specific wavelength, causing it to transition from its ground electronic state to an excited state. LAP exhibits a strong absorption peak at approximately 375-380 nm and can be effectively activated by light in the 365-405 nm range.[6][7][9][10]

-

α-Cleavage and Radical Generation: In the excited state, the LAP molecule undergoes rapid α-cleavage, breaking the carbon-phosphorus bond. This cleavage event results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.[11][12] These highly reactive species are responsible for initiating the polymerization chain reaction.

These generated free radicals then react with monomer units (e.g., acrylate or methacrylate groups on polymers like polyethylene glycol diacrylate (PEGDA) or gelatin methacryloyl (GelMA)), leading to the formation of a growing polymer chain and ultimately a crosslinked hydrogel network.[11][13]

Quantitative Data Summary

The efficiency of a photoinitiator is determined by several key quantitative parameters. The following table summarizes the critical data for LAP, with comparative values for the commonly used photoinitiator Irgacure 2959 where available.

| Parameter | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Irgacure 2959 | Reference |

| Chemical Formula | C₁₆H₁₆LiO₃P | C₁₂H₁₆O₄ | [8][12] |

| Molecular Weight | 294.21 g/mol | 224.25 g/mol | [8] |

| Appearance | White to off-white powder | Crystalline solid | [14] |

| Water Solubility | High (up to 8.5 wt%) | Moderate | [5] |

| Absorption Maximum (λmax) | ~375-380 nm | ~275 nm | [6][7][10] |

| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ at 365 nm; 47 M⁻¹cm⁻¹ at 405 nm | 4 M⁻¹cm⁻¹ at 365 nm | [4][6][7] |

| Quantum Yield of Radical Formation (Φ) | ~0.3 | Not specified in searches | [10] |

| Typical Concentration Range | 0.05% - 1% (w/v) | Not specified in searches | [9] |

Mandatory Visualizations

Signaling Pathway: Mechanism of LAP Action

Caption: Mechanism of LAP photoinitiator action.

Experimental Workflow: Hydrogel Polymerization

Caption: General experimental workflow for hydrogel polymerization using LAP.

Experimental Protocols

The following provides a generalized methodology for key experiments involving LAP-initiated polymerization. Specific parameters may need to be optimized based on the monomer system, desired hydrogel properties, and cell type (if applicable).

Synthesis of LAP Photoinitiator

This protocol is based on the method described by Fairbanks et al.[5]

Materials:

-

2,4,6-trimethylbenzoyl chloride

-

Dimethyl phenylphosphonite

-

Lithium bromide (LiBr)

-

2-butanone (anhydrous)

-

Argon gas

-

Round bottom flask with stir bar

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Under an argon atmosphere, add an equimolar amount of 2,4,6-trimethylbenzoyl chloride dropwise to a continuously stirred solution of dimethyl phenylphosphonite at room temperature.[9]

-

Allow the reaction mixture to stir for 18 hours.[9]

-

Add a four-fold excess of lithium bromide dissolved in 2-butanone to the reaction mixture and heat to 50°C.[9]

-

A solid precipitate should form within 10 minutes. After formation, cool the mixture to room temperature and let it rest for four hours.[9]

-

Filter the solid product and wash it three times with 2-butanone to remove any unreacted lithium bromide.[9]

-

Dry the final LAP powder in a vacuum oven and store it protected from light.[9]

Hydrogel Polymerization using LAP

This protocol outlines the general steps for creating a hydrogel using LAP.

Materials:

-

Macromer solution (e.g., GelMA, PEGDA) in a biocompatible buffer (e.g., PBS)

-

LAP photoinitiator

-

Light source with a specific wavelength (e.g., 365 nm or 405 nm) and controlled intensity

-

Mold or culture plate

Procedure:

-

Preparation of Solutions:

-

Prepare the desired concentration of the macromer solution (e.g., 5-20% w/v) in a sterile buffer like PBS or cell culture medium. If the macromer is a solid, it may require warming to fully dissolve.[15]

-

Prepare a stock solution of LAP in the same buffer. A typical stock concentration is 17 mg/ml.[1] The final concentration of LAP in the hydrogel precursor solution is typically between 0.05% and 1% (w/v).[2][9]

-

-

Mixing:

-

Cell Encapsulation (if applicable):

-

If encapsulating cells, gently mix the cell suspension with the macromer/LAP solution.

-

-

Polymerization:

-

Dispense the final precursor solution into a mold or culture well.[1]

-

Expose the solution to a light source of the appropriate wavelength (e.g., 405 nm). The light intensity and exposure time will depend on the LAP concentration, monomer reactivity, and desired hydrogel stiffness. Typical intensities range from a few mW/cm² to tens of mW/cm².[9][13]

-

-

Post-Polymerization:

-

The crosslinked hydrogel is now formed and can be used for subsequent experiments.

-

Conclusion

LAP is a versatile and highly effective Type I photoinitiator with significant advantages for photopolymerization in aqueous and cell-laden systems. Its mechanism of action, characterized by efficient light absorption and subsequent α-cleavage to generate initiating free radicals, leads to rapid polymerization kinetics.[3][10] The ability to use longer, less damaging wavelengths of light, coupled with its excellent water solubility and biocompatibility, solidifies its role as a key tool for researchers and professionals in drug development, tissue engineering, and 3D bioprinting. This guide provides the foundational knowledge and practical protocols to effectively utilize LAP in a variety of research and development settings.

References

- 1. advancedbiomatrix.com [advancedbiomatrix.com]

- 2. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]

- 3. cellink.com [cellink.com]

- 4. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.1. Preparation of photoinitiator LAP [bio-protocol.org]

- 6. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Absorption Spectrum and Peak Absorbance of LAP Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a widely utilized Type I photoinitiator, particularly favored in biomedical applications such as the photopolymerization of hydrogels for 3D bioprinting and tissue engineering.[1][2][3][4] Its popularity stems from its notable water solubility, biocompatibility, and efficient polymerization kinetics, especially when compared to other photoinitiators like Irgacure 2959.[2][3][4][5][6] A critical aspect of its efficacy lies in its absorption characteristics, which dictate the wavelength of light required for initiation and the efficiency of the polymerization process. This guide provides a comprehensive overview of the absorption spectrum and peak absorbance of LAP, complete with quantitative data and experimental methodologies.

Absorption Characteristics of LAP

The absorption profile of a photoinitiator is crucial as it must overlap with the emission spectrum of the light source to efficiently initiate polymerization.[7][8] LAP exhibits a strong absorption peak in the near UV-A range, with a significant tail extending into the visible light spectrum.[5][6] This allows for polymerization using longer, more cell-friendly wavelengths of light.[1][2]

The peak absorbance for LAP is observed at approximately 370-375 nm.[5][6][7][9][10][11] Its absorption extends into the 400-420 nm range, enabling the use of visible light sources, such as 405 nm LEDs, for photocrosslinking.[1][7][10][11] This is a distinct advantage over photoinitiators like Irgacure 2959, which have very weak absorbance at these longer wavelengths.[7][10]

Upon exposure to light and subsequent cleavage, the acylphosphinate chromophore in LAP is destroyed, leading to a significant drop in absorbance below 400 nm.[7] This phenomenon, known as photobleaching, is characteristic of acylphosphine oxide initiators and can be advantageous for curing thicker samples by allowing deeper light penetration as the initiator is consumed.[7]

Quantitative Absorption Data

The following table summarizes the key quantitative data related to the absorption properties of LAP, compiled from various studies.

| Parameter | Value | Solvent | Notes | Source(s) |

| Peak Absorbance (λmax) | ~375 nm | Water | Local absorbance maximum. | [7][10][11] |

| 372 nm | Water | [12] | ||

| 371 nm | Not Specified | [13] | ||

| 370 nm | Ultrapure Water | Absorbance peak is centered at 370 nm. | [5][6] | |

| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ | Water | At 365 nm. | [7][10] |

| ~220 M⁻¹cm⁻¹ | Not Specified | At 375 nm. | [11] | |

| 179 l·mol⁻¹cm⁻¹ | Water | At 372 nm. | [12] | |

| ~30 M⁻¹cm⁻¹ | Not Specified | At 405 nm. | [11] | |

| Absorption Range | Extends into the visible region from 400 nm to 420 nm. | Water | Weak but measurable absorbance. | [7][10][11] |

| 14.1% of peak absorbance remains at 405 nm. | Ultrapure Water | [5][6] |

Photoinitiation Mechanism and Experimental Workflow

LAP functions as a Type I photoinitiator, meaning that upon absorption of a photon, the molecule undergoes cleavage to directly generate free radicals.[10][11] This process is highly efficient and does not require a co-initiator.[10]

The following diagram illustrates the cleavage of LAP into substituent radicals after absorbing a photon.

Caption: Cleavage of LAP into free radicals upon photon absorption.

The absorption spectrum and molar extinction coefficients of photoinitiators are typically determined using UV-Visible (UV-Vis) spectrophotometry.[8]

Methodology: A common experimental workflow for measuring the absorbance of LAP is outlined below. This protocol is based on methodologies described in the literature.[5][7][14]

-

Solution Preparation:

-

Prepare a stock solution of LAP at a known concentration (e.g., 4 mM) in a suitable solvent, typically ultrapure water, due to LAP's high water solubility.[7][14]

-

For determining the molar extinction coefficient, a series of dilutions from the stock solution are often prepared to create a calibration curve.[15]

-

-

Spectrophotometer Setup:

-

Absorbance Measurement:

-

Transfer the LAP solution(s) to a UV-transparent cuvette or a 96-well plate.[5]

-

Scan the absorbance across a range of wavelengths, for instance, from 190 nm to 850 nm, to capture the full spectrum.[5]

-

Record the absorbance values at different wavelengths. The peak absorbance (λmax) is the wavelength at which the highest absorbance is recorded.

-

-

Molar Extinction Coefficient Calculation:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution.[16]

-

-

Photobleaching Analysis (Optional):

-

To analyze photobleaching, expose a solution of LAP (e.g., 4 mM) to a light source of a specific wavelength (e.g., 365 nm) and intensity (e.g., 10 mW/cm²).[7][14]

-

Periodically measure the absorption spectrum until the absorbance values stabilize, which indicates complete photolysis of the initiator.[7][14]

-

The following diagram illustrates the general workflow for determining the absorption properties of LAP.

Caption: General experimental workflow for characterizing LAP's absorption.

References

- 1. cellink.com [cellink.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. advancedbiomatrix.com [advancedbiomatrix.com]

- 4. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate = 95 85073-19-4 [sigmaaldrich.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 9. longchangchemical.com [longchangchemical.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. Sinocure® LAP - 405nm Blue Light Photoinitiator for Hydrogels [sinocurechem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

The Quantum Yield and Initiation Efficiency of LAP: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and biocompatible Type I photoinitiator, particularly valued in the fields of bioprinting, hydrogel formation, and tissue engineering. Its superior performance, especially under visible light, stems from a favorable combination of its molar extinction coefficient, quantum yield, and initiation efficiency. This technical guide provides an in-depth analysis of these key parameters, supported by experimental data and methodologies.

Core Concepts: Quantum Yield and Initiation Efficiency

The overall efficiency of a photoinitiator in converting light energy into a polymerization reaction is governed by two fundamental parameters:

-

Quantum Yield (Φ): This represents the efficiency of the photochemical event that generates initiating radicals. For a Type I photoinitiator like LAP, this is the quantum yield of α-cleavage (Φα), which is the fraction of absorbed photons that result in the homolytic cleavage of the molecule to form radicals.

-

Initiation Efficiency (ƒ): This parameter describes the efficiency with which the generated primary radicals actually start a polymer chain. Not all radicals produced contribute to chain initiation; some may undergo recombination or other side reactions.

The rate of initiation is directly proportional to the product of the quantum yield and the initiation efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for LAP, providing a basis for comparison and for modeling photopolymerization kinetics.

| Parameter | Value | Wavelength (nm) | Solvent/System | Reference |

| Quantum Yield of α-Scission (Φα) | ~ 0.35 | Not Specified | Acrylamide and Methacrylamide in aqueous solution | [1] |

| Molar Extinction Coefficient (ε) | ~218 M-1cm-1 | 365 | Not Specified | [2] |

| ~20 M-1cm-1 | 405 | Not Specified | [2] |

Table 1: Photochemical Properties of LAP

| Monomer | Rate Constant (kR+M) in H₂O (L·mol⁻¹·s⁻¹) | Rate Constant (kR+M) in H₂O/CH₃CN (1:1, v/v) (L·mol⁻¹·s⁻¹) |

| Methacrylamide (MAA) | 3.8 x 10⁸ | - |

| Acrylamide (AA) | 2.2 x 10⁸ | - |

| Styrene (St) | - | 1.8 x 10⁷ |

| Methyl Methacrylate (MMA) | - | 1.2 x 10⁸ |

| Acrylonitrile (AN) | - | 8.4 x 10⁷ |

Table 2: Bimolecular Rate Constants for the Reaction of the Phenylphosphonate Radical Anion with Various Monomers at Room Temperature.[1]

Photochemical Initiation Mechanism of LAP

Upon absorption of light in the UV-A to the visible blue range (approximately 350-410 nm), the LAP molecule undergoes a Norrish Type I cleavage, also known as α-scission.[3] This process results in the formation of two radical species: a 2,4,6-trimethylbenzoyl radical and a phenylphosphonate radical anion. Both of these radicals are capable of initiating polymerization.[1]

Experimental Protocols

Determination of Quantum Yield of α-Scission

The quantum yield of photolysis is typically determined by measuring the disappearance of the photoinitiator as a function of the number of photons absorbed.

Workflow for Quantum Yield Determination

References

In-Depth Technical Guide: Water Solubility and Solvent Compatibility of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and solvent compatibility of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a widely used Type I photoinitiator in photopolymerization applications, particularly in the fields of hydrogel formulation, 3D bioprinting, and tissue engineering.

Introduction to this compound (LAP)

This compound, commonly known as LAP, is a highly efficient and cytocompatible photoinitiator. Its chemical structure, featuring a lithium salt of a phosphinic acid derivative, confers advantageous properties, most notably its significant solubility in aqueous solutions. This characteristic is a primary driver for its preference over other photoinitiators, such as Irgacure 2959, in biomedical applications where the presence of organic solvents is undesirable.[1][2][3] LAP is particularly effective in initiating polymerization under UV-A and visible light, which is crucial for applications involving living cells.[4][5]

Quantitative Solubility Data

The solubility of LAP in various solvents is a critical parameter for its effective use in formulating photocurable resins and hydrogels. The following tables summarize the available quantitative solubility data for LAP in water and selected organic solvents.

Table 1: Solubility of LAP in Aqueous and Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature | Solubility |

| Water | H₂O | 18.02 | Ambient | Up to 8.5% w/v |

| Water | H₂O | 18.02 | Ambient | 4.7% w/v[6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Ambient | 25 mg/mL (84.97 mM) |

Note: The water solubility of LAP has been reported with some variation in the literature. This may be attributable to differences in experimental conditions, such as temperature and pH, as well as the purity of the LAP sample.

Table 2: Qualitative and Limited Quantitative Solubility in Other Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |

| Ethanol | C₂H₅OH | 46.07 | Data not readily available in the searched literature. One study mentions the use of ethanol in the preparation of a desorbing solution containing LAP, suggesting some degree of solubility.[7] |

| Methanol | CH₃OH | 32.04 | Data not readily available in the searched literature. |

| Acetone | C₃H₆O | 58.08 | Data not readily available in the searched literature. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data not readily available in the searched literature. |

The high water solubility of LAP is a key advantage, allowing for the preparation of aqueous stock solutions and hydrogel precursor solutions without the need for potentially cytotoxic organic co-solvents. Its solubility in DMSO also provides a versatile option for creating concentrated stock solutions that can be further diluted into aqueous or organic systems. The lack of readily available data for other common organic solvents highlights an area for future investigation.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of LAP in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of this compound (LAP) in a specific solvent at a controlled temperature.

Materials:

-

This compound (LAP) powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of LAP powder into a series of vials. The exact amount will depend on the expected solubility.

-

Add a precise volume of the solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible in each vial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the LAP.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved LAP.

-

Calculate the solubility in mg/mL or g/100 mL.

-

-

Chromatographic/Spectroscopic Method (preferred for accuracy):

-

Prepare a series of standard solutions of LAP of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer at the wavelength of maximum absorbance for LAP (around 375 nm).

-

Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of multiple determinations (at least triplicate) with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of LAP.

Caption: Experimental workflow for determining the solubility of LAP.

Conclusion

This compound (LAP) is a valuable photoinitiator with excellent water solubility, a property that is highly advantageous for a range of applications, particularly in the biomedical field. While quantitative data for its solubility in water and DMSO are available, further research is needed to establish its compatibility with a broader range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of LAP in specific solvent systems relevant to their work, thereby enabling the rational design and optimization of photocurable formulations.

References

- 1. thomassci.com [thomassci.com]

- 2. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate = 95 85073-19-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. evo-chemical.com [evo-chemical.com]

- 6. Water-Soluble Photoinitiators [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Development of Acylphosphinate Salt Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of acylphosphinate salt photoinitiators. It details their evolution from acylphosphine oxides to enhance water solubility for biomedical applications. This document includes structured quantitative data, detailed experimental protocols for performance evaluation, and visualizations of the core chemical processes and workflows.

Introduction: The Evolution from Acylphosphine Oxides to Acylphosphinate Salts

Acylphosphine oxides, such as the widely recognized diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are a class of highly efficient Norrish Type I photoinitiators.[1] Upon exposure to UV or visible light, they undergo α-cleavage to generate two highly reactive free radicals: a phosphinoyl radical and a benzoyl radical.[2] This dual-radical generation makes them exceptionally effective in initiating rapid polymerization of various monomers, a process critical in fields ranging from industrial coatings and 3D printing to dental materials.[1][3]

A significant limitation of traditional acylphosphine oxides, however, is their poor water solubility. This characteristic hinders their application in aqueous environments, which are central to many biomedical applications like the fabrication of hydrogels for tissue engineering, cell encapsulation, and controlled drug delivery.[4] To overcome this, researchers developed water-soluble derivatives: acylphosphinate salts.[4] These salts retain the core photo-cleavable structure of the parent acylphosphine oxide but are modified to be soluble in aqueous solutions, opening new avenues for their use in medicine and life sciences.[5][6]

Synthesis of Acylphosphinate Salts

The synthesis of acylphosphinate salts is typically a two-step process that begins with the creation of an acylphosphine oxide precursor via the Michaelis-Arbuzov reaction. This is followed by a salt formation step to enhance hydrophilicity.[4][7]

General Synthesis of Acylphosphine Oxide Precursors

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds.[8] In the context of photoinitiator synthesis, it involves the reaction of a trivalent phosphorus ester (e.g., a phosphonite) with an acyl halide.[7][8]

The general mechanism proceeds as follows:

-

Nucleophilic Attack : The phosphorus atom of the phosphonite attacks the electrophilic carbonyl carbon of the acyl halide.

-

Intermediate Formation : A phosphonium salt intermediate is formed.

-

Rearrangement : A subsequent rearrangement, often involving the displacement of a halide ion, leads to the final pentavalent acylphosphine oxide.[8]

Specific Synthesis of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)

A prominent and widely used water-soluble acylphosphinate salt is this compound, commonly known as LAP.[4][7] Its synthesis is an excellent example of the principles described above.

Step 1: Michaelis-Arbuzov Reaction to form the Acylphosphine Oxide Precursor [4][7]

-

Dimethyl phenylphosphonite is reacted with 2,4,6-trimethylbenzoyl chloride.

-

The reaction is typically carried out at room temperature under an inert atmosphere (e.g., argon).[7]

-

The 2,4,6-trimethylbenzoyl chloride is added dropwise to the stirred dimethyl phenylphosphonite. The mixture is then stirred for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[4][7]

Step 2: Conversion to the Lithium Salt [4][7]

-

A solution of a lithium salt, such as lithium bromide, in a suitable solvent like 2-butanone is added to the reaction mixture from the first step.[7]

-

The mixture is heated (e.g., to 50°C), leading to the precipitation of the lithium acylphosphinate salt.[7]

-

After cooling, the solid product is filtered, washed to remove unreacted starting materials and byproducts, and dried under vacuum.[4][7] This process yields the final water-soluble LAP photoinitiator.[7]

Mechanism of Photoinitiation

Acylphosphinate salts, like their acylphosphine oxide precursors, are Type I photoinitiators. Their mechanism of action is centered around a light-induced homolytic cleavage of the carbon-phosphorus bond, a process known as α-cleavage or the Norrish Type I reaction.[3]

Caption: Photoinitiation mechanism via Norrish Type I cleavage.

Upon absorption of photons of appropriate energy (typically in the near-UV to visible range from 365-410 nm), the photoinitiator molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3] It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). From this triplet state, the molecule undergoes homolytic cleavage of the relatively weak carbon-phosphorus bond. This α-cleavage event generates two distinct free radicals: a phosphinoyl radical and a benzoyl radical. Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomers (e.g., acrylates), thereby starting the chain reaction that leads to the formation of a polymer network.[2][3]

Quantitative Performance Data

The efficiency of a photoinitiator is determined by several factors, including its light absorption properties and its ability to generate radicals that effectively initiate polymerization. The following tables summarize key quantitative data for common acylphosphine oxide and acylphosphinate salt photoinitiators.

Table 1: Spectroscopic and Photochemical Properties

| Photoinitiator | Abbreviation | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol-1 cm-1) |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 348.37 | ~380 | ~400 |

| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | BAPO / Irgacure 819 | 418.45 | ~370 | ~870[9] |

| This compound | LAP | 296.23 | ~380 (with absorbance up to 410 nm) | ~250 |

Note: Values can vary depending on the solvent and measurement conditions.

Table 2: Comparative Polymerization Performance

| Photoinitiator | Monomer System | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |

| BAPO | Bis-GMA/3G | Halogen Lamp | Time to peak max: ~5.9 sec | ~50 | [3] |

| CQ/EDAB | Bis-GMA/3G | Halogen Lamp | Time to peak max: ~10 sec | ~45 | [3] |

| LAP (0.1 wt%) | PEG-diacrylate (10 wt%) | 365 nm (10 mW/cm²) | Gelation time: ~10 sec | >95 | [5] |

| Irgacure 2959 (0.1 wt%) | PEG-diacrylate (10 wt%) | 365 nm (10 mW/cm²) | Gelation time: ~100 sec | >95 | [5] |

Note: CQ/EDAB (Camphorquinone/Ethyl-4-dimethylaminobenzoate) is a common Type II photoinitiator system used as a benchmark. Irgacure 2959 is a common, but less efficient, water-soluble Type I photoinitiator.

Experimental Protocols for Performance Evaluation

The performance of acylphosphinate salt photoinitiators is typically evaluated by measuring the kinetics and extent of the polymerization reaction they initiate. Real-Time Fourier Transform Infrared (FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful and complementary techniques for this purpose.[10][11]

Caption: Experimental workflow for evaluating photoinitiators.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

This technique directly monitors the disappearance of monomer functional groups (e.g., acrylate C=C double bonds) as they are converted into single bonds in the polymer backbone.[10][12]

Methodology:

-

Sample Preparation : A liquid formulation containing the monomer, co-monomers, and the acylphosphinate salt photoinitiator is prepared. A small drop of this formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 10-25 µm) to create a thin film.[13]

-

Instrument Setup : An FTIR spectrometer equipped with a UV/Visible light source and rapid-scan capability is used. The sample is positioned in the IR beam path.[12]

-

Measurement :

-

A reference spectrum of the unreacted sample is collected before UV exposure.

-

The polymerization is initiated by activating the light source.

-

The instrument is set to collect full spectra at a high rate (e.g., several scans per second) throughout the reaction.[13]

-

-

Data Analysis : The decrease in the area of the characteristic absorption peak for the reactive functional group (e.g., the acrylate C=C stretching vibration around 1638 cm⁻¹ or the C=C-H wag at 810 cm⁻¹) is monitored over time.[14][15] The degree of conversion (DC) at any given time (t) is calculated using the following formula:

-

DC(t) (%) = [1 - (Peak Area(t) / Peak Area(0))] * 100

-

The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.[10]

-

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released (exothermic reaction) during polymerization upon exposure to light. The rate of heat flow is directly proportional to the rate of polymerization.[9][11]

Methodology:

-

Sample Preparation : A small, precisely weighed amount of the liquid formulation (typically 5-10 mg) is placed in an open aluminum DSC pan.[9]

-

Instrument Setup : A differential scanning calorimeter equipped with a photochemical accessory (a UV/Visible light source) is used. An empty, open aluminum pan is placed in the reference position. The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition of the polymerization.[9][11]

-

Measurement :

-

The sample is allowed to equilibrate at a constant, isothermal temperature.

-

The light source is turned on, and the heat flow from the sample is recorded as a function of time until the reaction is complete and the heat flow returns to the baseline.[9]

-

-

Data Analysis :

-

The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.[9]

-

The degree of conversion (DC) can be calculated by comparing the heat evolved at a given time to the total theoretical heat of reaction for the specific monomer.

-

The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).[11]

-

Conclusion

Acylphosphinate salt photoinitiators represent a significant advancement in the field of photopolymerization, particularly for biomedical and drug development applications. By modifying the structure of highly efficient acylphosphine oxides to impart water solubility, researchers have developed a class of initiators that combine rapid polymerization kinetics with biocompatibility. Their high efficiency under near-UV and visible light allows for the encapsulation of living cells and the in-situ formation of hydrogels with minimal damage to biological components. The continued development and characterization of these photoinitiators, using robust analytical techniques like Real-Time FTIR and Photo-DSC, will undoubtedly expand their utility in creating advanced materials for medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lithium phenyl-2,4,6-trimethylbenzoylphosphinate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

free radical generation from LAP under visible light

An In-depth Technical Guide on the Generation of Free Radicals from LAP under Visible Light

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photochemical properties of Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a widely used photoinitiator for free radical generation under visible light. It delves into the core mechanisms, quantitative parameters, and experimental methodologies relevant to its application in fields such as photopolymerization, 3D bioprinting, and drug delivery systems.

Introduction to LAP as a Type I Photoinitiator

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a water-soluble, cytocompatible photoinitiator that has gained significant attention in biomedical applications.[1][2] Unlike many traditional UV-sensitive photoinitiators, LAP exhibits significant absorbance in the visible light spectrum, particularly around 405 nm.[1] This characteristic is highly advantageous for applications involving living cells, as longer wavelength light is less damaging.[3]

LAP is classified as a Type I photoinitiator, which means it undergoes a unimolecular cleavage upon light absorption to generate free radicals.[1] This process, known as a Norrish Type I cleavage, is highly efficient and does not require a co-initiator, simplifying formulation and application.[1] The free radicals produced are highly reactive and can initiate polymerization of various monomers, making LAP a versatile tool in material science and tissue engineering.[4]

Photochemical Mechanism of Free Radical Generation

Upon exposure to visible light, LAP absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a triplet state, from which it rapidly cleaves at the acyl-phosphorous bond. This Norrish Type I cleavage results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.[1]

These primary radicals are the initiating species for subsequent chemical reactions, most notably polymerization.

Quantitative Data for LAP Photoinitiation

The efficiency of free radical generation and subsequent reactions is dependent on several key parameters. The following tables summarize important quantitative data for LAP.

Table 1: Photophysical Properties of LAP

| Property | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | ~218 M⁻¹cm⁻¹ | 365 | [1] |

| Molar Extinction Coefficient (ε) | ~30 M⁻¹cm⁻¹ | 405 | [5] |

| Quantum Yield (Φ) of α-scission | ~0.35 | Not Specified | [6] |

Table 2: Typical Experimental Parameters for LAP-initiated Photopolymerization

| Parameter | Typical Range | Application | Reference |

| LAP Concentration | 0.05% - 0.5% (w/v) | Hydrogel formation, 3D Bioprinting | [7] |

| Light Wavelength | 365 - 405 nm | Photopolymerization | [1] |

| Light Intensity | 5 - 20 mW/cm² | Cell Encapsulation, Tissue Engineering | [3] |

Experimental Protocols

Detection of Free Radicals using Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct method for detecting and identifying free radicals.[8][9] Due to the short lifetime of the radicals generated from LAP, a technique called spin trapping is employed.[10][11] A spin trap molecule reacts with the transient radicals to form a more stable radical adduct that can be detected by ESR. 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for this purpose.[10][12][13]

Experimental Protocol: ESR Spin Trapping of LAP-Generated Radicals

-

Sample Preparation:

-

Prepare a solution of LAP in a suitable solvent (e.g., deionized water or a buffered solution) at the desired concentration (e.g., 0.1% w/v).

-

Add the spin trap, DMPO, to the LAP solution. A typical concentration for DMPO is 50-100 mM.

-

If studying a polymerization reaction, add the desired monomer to the solution.

-

Transfer the final solution to a flat quartz ESR cell.

-

-

ESR Spectrometer Setup:

-

Place the quartz cell inside the ESR spectrometer cavity.

-

Set the spectrometer parameters. Typical settings for X-band ESR are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1 s

-

Sweep Time: 1-2 min

-

-

-

Data Acquisition:

-

Record a baseline ESR spectrum before illumination.

-

Irradiate the sample directly in the ESR cavity using a visible light source (e.g., a 405 nm LED) of known intensity.

-

Record the ESR spectra at different time points during and after illumination to observe the formation and decay of the spin adducts.

-

-

Data Analysis:

-

The resulting ESR spectrum will show hyperfine splitting patterns characteristic of the DMPO-radical adducts.

-

Simulate the experimental spectrum to determine the hyperfine coupling constants (aN and aH), which help in identifying the trapped radicals (2,4,6-trimethylbenzoyl and phenylphosphinoyl radicals).

-

Monitoring Polymerization Kinetics using Photorheometry

Photorheometry is a powerful technique to monitor the change in viscoelastic properties of a sample during photopolymerization in real-time. This allows for the determination of the gel point, which is the time at which the material transitions from a liquid to a solid-like gel.

Experimental Protocol: Photorheometry of LAP-initiated Polymerization

-

Sample Preparation:

-

Prepare a solution containing the monomer, LAP photoinitiator, and any other components (e.g., crosslinkers, cells).

-

Ensure the solution is well-mixed and free of air bubbles.

-

-

Photorheometer Setup:

-

Use a rheometer equipped with a UV/Visible light curing accessory. This typically includes a quartz or glass bottom plate to allow light transmission.

-

Set the geometry (e.g., parallel plate) and the gap size (typically 200-500 µm).

-

Load the sample onto the bottom plate and lower the top plate to the set gap.

-

Set the temperature control, if required.

-

Configure the light source with the desired wavelength (e.g., 405 nm) and intensity.

-

-

Measurement Protocol:

-

Perform a time sweep experiment in oscillatory mode.

-

Set the strain and frequency to be within the linear viscoelastic region of the material (e.g., 1% strain, 1 Hz).

-

Start the measurement and allow the system to equilibrate for a short period.

-

Turn on the light source to initiate polymerization.

-

Monitor the storage modulus (G') and loss modulus (G'') as a function of time.

-

-

Data Analysis:

-

The gel point is typically identified as the time at which G' equals G''.

-

The final storage modulus provides information about the stiffness of the cured material.

-

The rate of increase in G' is related to the polymerization rate.

-

Signaling Pathway: Free Radical Polymerization

The free radicals generated from LAP initiate a chain reaction of polymerization. This process can be divided into three main stages: initiation, propagation, and termination.[14]

-

Initiation: The primary radicals (R•) from LAP react with a monomer molecule (M) to form an initiated monomer radical (RM•).

-

R• + M → RM•

-

-

Propagation: The initiated monomer radical then reacts with another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

-

RM• + M → RM₂•

-

RMₙ• + M → RMₙ₊₁•

-

-

Termination: The growth of the polymer chains is terminated when two growing radical chains react with each other. This can occur through combination (coupling) or disproportionation.

-

RMₙ• + RMₘ• → Pₙ₊ₘ (Combination)

-

RMₙ• + RMₘ• → Pₙ + Pₘ (Disproportionation)

-

Conclusion

LAP is a highly efficient and versatile Type I photoinitiator for generating free radicals under visible light. Its water solubility and cytocompatibility make it particularly suitable for biomedical applications. Understanding the photochemical mechanism, quantitative parameters, and appropriate experimental methodologies is crucial for the effective utilization of LAP in research and development. This guide provides a foundational understanding for scientists and professionals working in areas that leverage photopolymerization and free radical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]

- 3. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. Spin trapping - Wikipedia [en.wikipedia.org]

- 12. interchim.fr [interchim.fr]

- 13. Investigation into the Direct Photolysis Process of Photo-Induced RAFT Polymerization by ESR Spin Trapping | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photobleaching Characteristics of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a widely utilized water-soluble, Type I photoinitiator, particularly favored in biomedical applications such as 3D bioprinting and hydrogel formation for tissue engineering. Its biocompatibility and efficient polymerization kinetics under UV-A and visible light have made it a popular choice. A key characteristic of LAP, and other acylphosphine oxide photoinitiators, is its tendency to photobleach upon exposure to light. This guide provides a comprehensive overview of the photobleaching characteristics of LAP, detailing the underlying photochemical processes, quantitative data, and experimental protocols for its characterization.

Photobleaching Mechanism of LAP

LAP functions as a Type I photoinitiator, meaning it undergoes a unimolecular bond cleavage upon absorption of light to generate free radicals, which in turn initiate polymerization. The photobleaching of LAP is a direct consequence of this photo-cleavage process.

Upon irradiation with light of a suitable wavelength (typically in the 365-405 nm range), the LAP molecule undergoes α-cleavage of the carbon-phosphorus bond. This homolytic cleavage results in the formation of two radical species: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.

The photobleaching, or loss of color, occurs because the primary chromophore responsible for the absorption of near-UV and visible light is destroyed during this cleavage. The resulting radical fragments have significantly different absorption spectra, with their primary absorption shifted to shorter wavelengths outside of the visible spectrum. This change in the absorption profile is the basis for the observable photobleaching of LAP solutions.

dot

Caption: Photobleaching mechanism of LAP.

Quantitative Data

The efficiency and rate of photobleaching are critical parameters for applications where light penetration through a material is important. The key quantitative parameters for LAP's photobleaching are its molar extinction coefficient and photobleaching quantum yield.

| Parameter | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ | 365 nm | --INVALID-LINK-- |

| Photobleaching Quantum Yield (Φ) | ~0.35 | N/A | --INVALID-LINK-- |

Note: The quantum yield of ~0.35 is for the α-scission of phenyl-2,4,6-trimethylbenzoylphosphinates, the class of compounds to which LAP belongs.

Experimental Protocols

Measurement of Photobleaching Kinetics using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the decrease in LAP absorbance over time upon light exposure.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a controlled wavelength and intensity (e.g., 365 nm or 405 nm LED)

-

Quartz cuvettes

-

Solution of LAP in a suitable solvent (e.g., deionized water or phosphate-buffered saline)

-

Stirring mechanism for the cuvette (optional but recommended)

Procedure:

-

Prepare a stock solution of LAP of a known concentration (e.g., 1 mM) in the desired solvent.

-

Determine the wavelength of maximum absorbance (λ_max) of the LAP solution by acquiring a full UV-Vis spectrum.

-

Set up the light source to irradiate the sample in the spectrophotometer's cuvette holder. Ensure the light path for irradiation is perpendicular to the spectrophotometer's measurement beam if possible, or that the irradiation can be paused for measurements.

-

Place the LAP solution in a quartz cuvette and place it in the spectrophotometer.

-

Record the initial absorbance at λ_max before irradiation.

-

Start the irradiation of the sample.

-

At regular time intervals, stop the irradiation and record the absorbance at λ_max. If the setup allows for simultaneous irradiation and measurement, record the absorbance continuously.

-

Continue this process until the absorbance value stabilizes, indicating that the photobleaching is complete.

-

Plot the absorbance at λ_max as a function of irradiation time to obtain the photobleaching kinetics curve.

dot

Caption: Workflow for measuring photobleaching kinetics.

Determination of Photobleaching Quantum Yield (Φ)

The photobleaching quantum yield is the ratio of the number of molecules that have photobleached to the number of photons absorbed. This protocol is a simplified method using a chemical actinometer for light source calibration.

Materials and Equipment:

-

Same as Protocol 1

-

Chemical actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

Procedure:

-

Calibrate the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a set time and measuring the change in its absorbance to calculate the number of photons emitted by the source per unit time.

-

Prepare a dilute solution of LAP with an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the sample.

-

Irradiate the LAP solution for a specific time, ensuring that the photobleaching is in the initial, linear phase (typically less than 10% bleaching).

-

Measure the change in absorbance (ΔA) of the LAP solution before and after irradiation.

-

Calculate the number of moles of LAP photobleached (Δn_LAP) using the Beer-Lambert law (ΔA = εbc, where Δn = Δc * V).

-

Calculate the number of photons absorbed by the LAP solution (N_p) during the irradiation time using the calibrated photon flux and the absorbance of the LAP solution.

-

Calculate the photobleaching quantum yield (Φ) using the following formula:

Φ = (Number of LAP molecules photobleached) / (Number of photons absorbed)

dot

Caption: Workflow for determining photobleaching quantum yield.

Signaling Pathways and Byproducts

The primary event in LAP photobleaching is the α-cleavage. The resulting free radicals are highly reactive and can participate in several subsequent reactions.

-

2,4,6-Trimethylbenzoyl Radical: This radical can initiate polymerization by adding to a monomer, abstract a hydrogen atom from the solvent or another molecule to form 2,4,6-trimethylbenzaldehyde, or undergo other radical-radical recombination reactions. The formation of 2,4,6-trimethylbenzaldehyde is a known photoproduct.

-

Phenylphosphinoyl Radical: This radical is also highly reactive and can initiate polymerization. It can also be oxidized or react with other species in the solution.

The exact distribution of final photoproducts will depend on the specific reaction conditions, including the presence of monomers, solvent, and oxygen.

dot

Caption: Reaction pathway of LAP photolysis.

Conclusion

The photobleaching of this compound is an intrinsic property directly linked to its function as a photoinitiator. Understanding its photobleaching characteristics, including the underlying mechanism, quantitative parameters like the quantum yield, and the nature of the resulting photoproducts, is crucial for optimizing its use in various applications, particularly in the fields of biomaterials and drug delivery. The experimental protocols provided in this guide offer a framework for researchers to characterize the photobleaching behavior of LAP in their specific systems, enabling better control over photopolymerization processes.

An In-depth Technical Guide to the Thermal Stability and Storage of LAP Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and recommended storage conditions for the photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) powder. Understanding these parameters is critical for ensuring the material's performance, integrity, and shelf-life in research and development applications, particularly in the fields of bioprinting, hydrogel formulation, and drug delivery systems.

Summary of Storage and Stability

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a white to off-white crystalline powder. For optimal performance and longevity, it is crucial to adhere to the recommended storage conditions. The dry powder is hygroscopic and sensitive to both light and heat.

Key Storage Recommendations:

-

Temperature: The recommended storage temperature for LAP powder is between 2°C and 8°C.[1][2][3]

-

Atmosphere: Store in a dry and well-ventilated place.[4]

-

Light Exposure: Protect from light.[3]

-

Container: Keep the container tightly closed.[4]

Under these conditions, dry LAP powder has been reported to be stable for over a year.[1] Once solubilized, for instance in a buffer or cell culture media, it is recommended to use the solution within two weeks.[1]

Thermal Properties: A Data Gap

A thorough review of available scientific literature, technical data sheets, and chemical databases did not yield specific quantitative data regarding the thermal decomposition and melting point of LAP powder as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While the material is known to be heat-sensitive, precise temperatures for the onset of decomposition or melting have not been publicly documented.

The absence of this data highlights a critical knowledge gap for a compound widely used in photosensitive formulations. Thermal analysis is essential for:

-

Determining maximum processing temperatures: Understanding the decomposition temperature is vital for any manufacturing or formulation process that involves heating.

-

Assessing shelf-life and stability: TGA can provide insights into the long-term stability of the compound under various temperature conditions.

-

Ensuring material purity and quality control: DSC can be used to identify impurities and characterize the crystalline structure of the powder.

Researchers and developers are strongly encouraged to perform their own thermal analysis on LAP powder to establish a baseline for their specific applications and to ensure the quality and consistency of their results.

Experimental Protocols for Thermal Analysis

While specific data for LAP is unavailable, the following sections outline standardized experimental protocols for TGA and DSC that can be adapted for the analysis of LAP powder. These protocols are based on general best practices for organic and polymeric materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of LAP powder by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of LAP powder into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear rate, typically 10°C/min, to a final temperature of at least 500°C to ensure complete decomposition.

-

-

Data Collection: Record the sample mass, sample temperature, and furnace temperature as a function of time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) as indicators of thermal stability.

-

DOT Script for TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis of LAP Powder.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other thermal transitions of LAP powder by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of LAP powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above any expected transitions but below the decomposition temperature (a preliminary TGA is recommended to determine this). A heating rate of 10°C/min is common.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to observe crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan is often used for analysis as it provides information on the material's properties after a controlled thermal history.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy of melting (area under the peak).

-

Identify any glass transitions (a step change in the baseline).

-

DOT Script for DSC Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry of LAP Powder.

Degradation Pathway

LAP is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to light to form free radicals. The primary degradation pathway relevant to its function is photolytic cleavage.

DOT Script for LAP Photodegradation Pathway:

Caption: Simplified photodegradation pathway of LAP photoinitiator.

While the photolytic degradation pathway is well-understood, the thermal degradation pathway has not been explicitly detailed in the available literature. It is plausible that at elevated temperatures, similar bond cleavage could occur, leading to the formation of radicals and subsequent decomposition products. However, without experimental data (e.g., from TGA-MS), this remains speculative.

Conclusion and Recommendations

The stability of LAP powder is well-documented under recommended storage conditions of 2-8°C in a dry, dark environment. Adherence to these conditions is paramount for maintaining the photoinitiator's efficacy.

A significant information gap exists concerning the specific thermal properties of LAP powder, such as its decomposition temperature and melting point. This lack of quantitative TGA and DSC data presents a challenge for researchers and developers in optimizing processing parameters and fully characterizing their formulations.

It is strongly recommended that users of LAP powder conduct their own thermal analyses to determine its stability profile for their specific application. The generalized TGA and DSC protocols provided in this guide can serve as a starting point for such investigations. The generation and dissemination of this data would be of great benefit to the scientific community.

References

Methodological & Application

Application Notes and Protocols for GelMA Hydrogel Preparation using LAP Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of Gelatin Methacryloyl (GelMA) hydrogels using the visible light photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). This document outlines the key advantages of LAP, detailed experimental protocols, and expected material properties, making it an essential resource for applications in 3D cell culture, tissue engineering, and drug delivery.

Introduction to LAP Photoinitiator

LAP is a highly efficient and water-soluble photoinitiator that is widely used for the photocrosslinking of hydrogels. Its key advantages over traditional UV-sensitive photoinitiators, such as Irgacure 2959, make it particularly suitable for biomedical applications.

Key Characteristics of LAP:

-

Excellent Water Solubility : LAP exhibits high solubility in water (up to 4.7 wt%), which simplifies the preparation of homogeneous precursor solutions.[1]

-

Visible Light Activation : LAP is most effective when exposed to violet or blue light in the range of 350-410 nm, with a peak absorbance around 370 nm.[1][2] This allows for the use of cytocompatible visible light sources (e.g., 405 nm LEDs), minimizing the risk of UV-induced cellular damage.[1][3]

-

High Reactivity and Efficiency : LAP demonstrates superior photoinitiating capabilities, enabling rapid gelation and the formation of stable hydrogel networks.[1][4][5][6] This allows for shorter light exposure times, which is beneficial for maintaining high cell viability.[3][7]

-

Low Cytotoxicity : At recommended concentrations, LAP exhibits excellent cell compatibility, making it ideal for encapsulating living cells in 3D hydrogel matrices.[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation of GelMA hydrogels using LAP.

Materials and Reagents

-

Gelatin Methacryloyl (GelMA)

-

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator

-

Phosphate Buffered Saline (PBS, 1X, sterile)

-

Cell culture medium (if encapsulating cells)

-

Visible light source (e.g., 405 nm LED lamp)

Protocol 1: Preparation of GelMA-LAP Precursor Solution

-

Dissolving GelMA :

-

Warm sterile 1X PBS or cell culture medium to approximately 60°C.

-

Add the desired amount of lyophilized GelMA powder to the warm solvent to achieve the target concentration (e.g., 5%, 10%, or 15% w/v).[8][9]

-

Mix the solution on a shaker or rotator at 37°C until the GelMA is completely dissolved.[9] This may take some time depending on the concentration and degree of methacrylation.

-

-

Preparing LAP Stock Solution :

-

Mixing GelMA and LAP :

Protocol 2: Hydrogel Crosslinking

-

Cell Encapsulation (Optional) :

-

If encapsulating cells, prepare a cell suspension in culture medium.

-

Gently mix the cell suspension with the GelMA-LAP precursor solution. Ensure the final cell density is appropriate for your application.

-

-

Casting the Hydrogel :

-

Photocrosslinking :

-

Expose the precursor solution to a visible light source (e.g., 405 nm) to initiate crosslinking.[9]

-

The light intensity and exposure time will depend on the GelMA concentration, LAP concentration, and the desired hydrogel stiffness. Typical exposure times can range from a few seconds to several minutes.[2][3]

-

Data Presentation

The following tables summarize quantitative data on the physical and biological properties of LAP-crosslinked GelMA hydrogels.

Table 1: Effect of LAP Concentration on GelMA Hydrogel Properties

| GelMA Concentration (w/v) | LAP Concentration (w/v) | Light Source (nm) | Exposure Time (s) | Compressive Modulus (kPa) | Cell Viability (%) | Reference(s) |

| 10% | 0.05% | 395-480 | 5 | - | >80% | [3] |

| 10% | 0.067% | 395-480 | 5 | - | >80% | [3] |

| 10% | 0.1% | 395-480 | 5 | - | ~50% | [3] |

| 10% | 0.1% | 365 | 30-300 | 15-38 | 92.5% | [2][7] |

| 10% | 0.25% | 365 | 30-300 | - | 85.4% | [2] |

| 10% | 0.5% | 365 | 30-300 | - | 78.9% | [2] |

| 10% | 1% | 365 | 30-300 | - | 67.1% | [2] |

| 5% | 0.1% | 365 | - | ~8 | - | [8] |

| 10% | 0.1% | 365 | - | ~35 | - | [8] |

| 15% | 0.1% | 365 | - | ~35 | - | [8] |

Table 2: Effect of GelMA Concentration on Hydrogel Stiffness

| GelMA Concentration (w/v) | LAP Concentration (w/v) | Light Source (nm) | Compressive Modulus (kPa) | Reference(s) |

| 5% | 0.1% | 365 | ~8 | [8] |

| 10% | 0.1% | 365 | ~35 | [8] |

| 15% | 0.1% | 365 | ~35 | [8] |

| 5% | 0.1% | - | 3.02 ± 1.13 | [12] |

| 7% | 0.25% | ~405 | - | [11] |

| 10% | 0.25% | ~405 | - | [11] |

| 15% | 0.25% | ~405 | - | [11] |

| 30% | 0.25% | ~405 | - | [11] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing LAP-crosslinked GelMA hydrogels.

Caption: Workflow for GelMA hydrogel preparation using LAP photoinitiator.

Signaling Pathway: Cell-Matrix Interaction

GelMA hydrogels provide a 3D environment that mimics the natural extracellular matrix (ECM). The presence of RGD (arginine-glycine-aspartic acid) motifs in gelatin allows for cell adhesion through integrin binding, which triggers downstream signaling pathways crucial for cell survival, proliferation, and differentiation.

Caption: RGD-Integrin signaling in GelMA hydrogels.

References

- 1. fcad.com [fcad.com]

- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. GelMA hydrogel dual photo-crosslinking to dynamically modulate ECM stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. darl-p-001.sitecorecontenthub.cloud [darl-p-001.sitecorecontenthub.cloud]

- 11. Preparation and In Vitro Characterization of Gelatin Methacrylate for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [diposit.ub.edu]

Application Notes and Protocols for PEGDA Hydrogel Crosslinking with LAP Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) diacrylate (PEGDA) hydrogels are widely utilized in biomedical applications, including tissue engineering, drug delivery, and 3D cell culture, owing to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1] The crosslinking of PEGDA is commonly achieved through photopolymerization, a method that offers rapid curing times and precise spatial and temporal control over the hydrogel formation process.[2][3] Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and cytocompatible photoinitiator, particularly for applications involving the encapsulation of living cells, due to its excellent water solubility and absorbance at longer, less damaging wavelengths of light, such as blue light (around 405 nm).[4][5][6]

This document provides detailed protocols for the preparation and crosslinking of PEGDA hydrogels using LAP as a photoinitiator. It includes quantitative data on how varying key parameters can modulate the hydrogel's mechanical properties, swelling behavior, and cytocompatibility, presented in easily comparable tables. Additionally, visual diagrams of the experimental workflow and the underlying chemical signaling pathway are provided to facilitate understanding.

Materials and Methods

Materials

-

Poly(ethylene glycol) diacrylate (PEGDA) of various molecular weights (e.g., 3.4 kDa, 6 kDa, 10 kDa)

-

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (if encapsulating cells)

-

UV or visible light source (e.g., 365 nm or 405 nm) with controlled intensity

Experimental Protocols

Protocol 1: Preparation of PEGDA-LAP Pre-polymer Solution

-

Dissolving LAP: Prepare a stock solution of LAP in sterile PBS or cell culture medium. For example, to create a 0.5% (w/v) LAP stock solution, dissolve 50 mg of LAP in 10 mL of PBS. Gently warm the solution (e.g., at 60°C) and protect it from light to facilitate dissolution.[7]

-

Dissolving PEGDA: In a separate light-protected vial, dissolve the desired concentration of PEGDA in the LAP-containing solution. For instance, to prepare a 20% (w/v) PEGDA solution, add 2 g of PEGDA to 10 mL of the LAP solution. Mix thoroughly at an elevated temperature (e.g., 60°C) until the PEGDA is completely dissolved.[7]

-

pH Adjustment: Adjust the pH of the final pre-polymer solution to 7.4 for applications involving cells.[7]

-

Sterilization: If required for cell culture applications, sterilize the pre-polymer solution by filtering it through a 0.22 µm or 0.45 µm syringe filter.[7]

Protocol 2: Hydrogel Crosslinking

-

Molding: Pipette the desired volume of the PEGDA-LAP pre-polymer solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).

-

Photocrosslinking: Expose the pre-polymer solution to a UV or visible light source with a specific wavelength (e.g., 365 nm or 405 nm) and intensity for a predetermined duration. The crosslinking time can range from a few seconds to several minutes, depending on the desired hydrogel properties and the specific formulation.[8]

-

Post-Crosslinking: After crosslinking, the hydrogel can be carefully removed from the mold and washed with PBS or cell culture medium to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Properties

-

Swelling Ratio: To determine the swelling ratio, immerse the hydrogel in PBS at 37°C and allow it to reach equilibrium swelling (typically 24 hours). The swollen weight (Ws) is recorded. The hydrogel is then lyophilized or dried in an oven until a constant dry weight (Wd) is achieved. The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.[9][10]

-